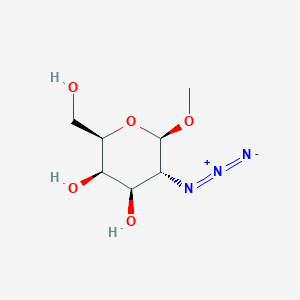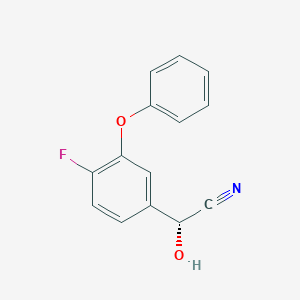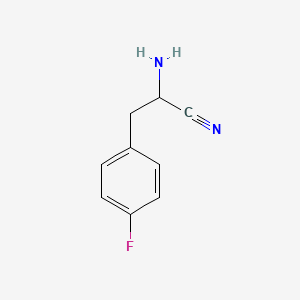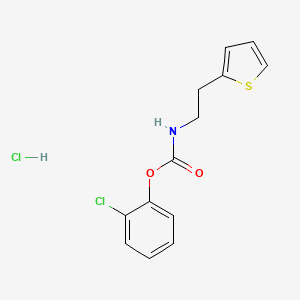
(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride is a chemical compound that features a chlorophenyl group and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride typically involves the reaction of 2-chlorophenyl isocyanate with 2-thiophen-2-ylethylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as inhibitors for specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The chlorophenyl group and thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate
- (2-chlorophenyl) N-(2-thiophen-2-ylethyl)urea
- (2-chlorophenyl) N-(2-thiophen-2-ylethyl)amide
Uniqueness
What sets (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride apart from similar compounds is its hydrochloride salt form, which can enhance its solubility and stability. Additionally, the specific arrangement of the chlorophenyl and thiophene groups may confer unique binding properties and reactivity.
Propiedades
Fórmula molecular |
C13H13Cl2NO2S |
|---|---|
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H12ClNO2S.ClH/c14-11-5-1-2-6-12(11)17-13(16)15-8-7-10-4-3-9-18-10;/h1-6,9H,7-8H2,(H,15,16);1H |
Clave InChI |
AZOPKAYCBJKTRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC(=O)NCCC2=CC=CS2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



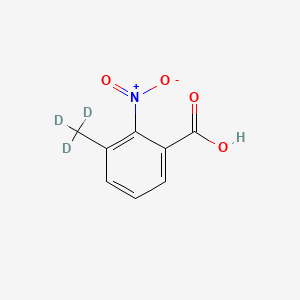
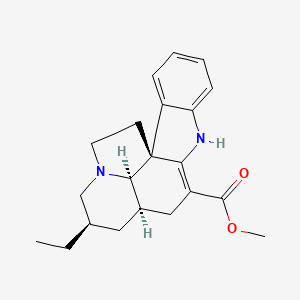
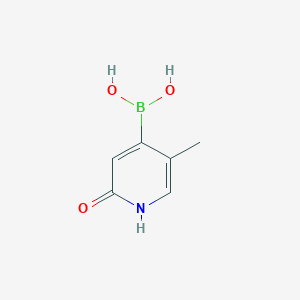
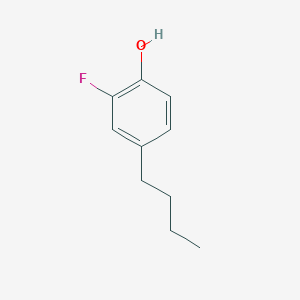
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
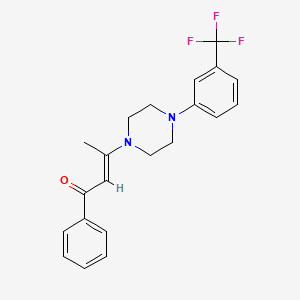
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)


